An In-Depth Technical Guide to 7-Butyl-2,7-diazaspiro[3.5]nonane: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-Depth Technical Guide to 7-Butyl-2,7-diazaspiro[3.5]nonane: Structure, Properties, and Synthetic Strategies for Drug Discovery
This guide provides a comprehensive technical overview of 7-Butyl-2,7-diazaspiro[3.5]nonane, a novel spirocyclic diamine with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, predicted physicochemical properties, and detailed synthetic pathways. Furthermore, this document will explore its promising applications as a versatile scaffold for the synthesis of innovative therapeutic agents, drawing insights from the established utility of the parent 2,7-diazaspiro[3.5]nonane core.
Unveiling the Architecture: Chemical Structure and Nomenclature
7-Butyl-2,7-diazaspiro[3.5]nonane is a saturated heterocyclic compound featuring a unique spirocyclic system. This rigid, three-dimensional architecture is comprised of an azetidine ring and a piperidine ring sharing a single carbon atom (the spiro center). The nomenclature specifies a butyl group attached to the nitrogen atom at the 7-position of the diazaspiro[3.5]nonane framework.
Visualizing the Core Structure:
Caption: Synthetic workflow for the 2,7-diazaspiro[3.5]nonane core.
A detailed experimental protocol for a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, has been reported and can be adapted for this synthesis. [1]
Selective N-Alkylation of the 7-Position Nitrogen
With the 2,7-diazaspiro[3.5]nonane core in hand, the introduction of the butyl group at the 7-position can be achieved through several established methods. To ensure selectivity, it is often advantageous to use a mono-protected diazaspiro[3.5]nonane derivative, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, where the nitrogen at the 2-position is protected by a tert-butoxycarbonyl (Boc) group. [2]This leaves the secondary amine at the 7-position available for alkylation.
Two primary methods for this transformation are reductive amination and direct alkylation.
Reductive amination is a highly effective and controlled method for N-alkylation. [3][4]It involves the reaction of the amine with an aldehyde (in this case, butyraldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Reaction Scheme: Reductive Amination
Caption: Reductive amination pathway.
Experimental Protocol:
-
To a solution of mono-Boc-protected 2,7-diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane or dichloroethane), add butyraldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 7-Butyl-2,7-diazaspiro[3.5]nonane.
Direct alkylation with a suitable alkylating agent, such as butyl bromide or butyl iodide, in the presence of a base is another viable method. [5] Experimental Protocol:
-
Dissolve mono-Boc-protected 2,7-diazaspiro[3.5]nonane in an aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add butyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the Boc group as described previously.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the 2,7-diazaspiro[3.5]nonane scaffold makes it an attractive building block in drug discovery. [6][7]The introduction of a butyl group at the 7-position in 7-Butyl-2,7-diazaspiro[3.5]nonane can modulate its lipophilicity and steric profile, potentially enhancing its binding affinity and selectivity for various biological targets.
A Versatile Scaffold for Novel Therapeutics
Derivatives of 2,7-diazaspiro[3.5]nonane have been explored as key components in a range of therapeutic areas:
-
PROTAC Linkers: The diazaspiro[3.5]nonane moiety has been utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific proteins. [8]* Kinase Inhibitors: The parent scaffold is a valuable intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
-
Central Nervous System (CNS) Agents: The structural rigidity of spirocycles is often exploited in the design of CNS-active compounds to improve target engagement and reduce off-target effects. [9]
The Role of the Butyl Group
The N-butyl group in 7-Butyl-2,7-diazaspiro[3.5]nonane is expected to increase the lipophilicity of the molecule compared to the parent diamine. This modification can have several important consequences for its potential as a drug candidate:
-
Improved Membrane Permeability: Increased lipophilicity can enhance the ability of the molecule to cross cell membranes and the blood-brain barrier.
-
Enhanced Target Binding: The butyl group can engage in hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity.
-
Modulation of Pharmacokinetics: The overall physicochemical properties will influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.
Conclusion
7-Butyl-2,7-diazaspiro[3.5]nonane represents a promising and largely unexplored chemical entity with significant potential for the development of next-generation therapeutics. Its unique three-dimensional structure, combined with the modulatory effect of the N-butyl group, makes it a valuable scaffold for medicinal chemists. The synthetic routes outlined in this guide provide a practical framework for the preparation of this compound, opening the door for its incorporation into drug discovery programs targeting a wide range of diseases. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.
References
- Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
An improved synthesis of 2-oxa-7-azaspiron[6][10]onane and analogs as novel reagents in medicinal chemistry. ResearchGate.
- 2,7-Diazaspiro 3.
- 2,7-Diazaspiro[3.5]nonane. PubChem.
- 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- tert-Butyl 2,7-diazaspiro[3.
- 2,7-Diazapyrenes: a brief review on synthetic strategies and applic
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-acetyl-, 1,1-dimethylethyl ester. ChemScene.
- Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds
- 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane. Benchchem.
- A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Prediction of Physicochemical Properties.
- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- tert-Butyl 2,7-diazaspiro[3.
- 7-Benzyl-2-nitroso-2,7-diazaspiro[3.5]nonane. PubChem.
Sources
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane | Benchchem [benchchem.com]
- 10. 2,7-Diazaspiro 3.5 nonane-7-acetic Acid for Protein Degradation [sigmaaldrich.com]
